4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Description
4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a useful research compound. Its molecular formula is C16H17BrN6O4 and its molecular weight is 437.254. The purity is usually 95%.
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Biological Activity
4-Bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C22H29BrN6O2. Its structure includes a bromobenzaldehyde moiety linked to a hydrazone derived from a purine derivative. The presence of multiple functional groups suggests a diverse range of biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction between 4-bromobenzaldehyde and a hydrazone precursor derived from a purine. The process often utilizes reflux conditions in organic solvents like methanol or ethanol, yielding the desired hydrazone in moderate to high yields.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of hydrazone derivatives. For instance, compounds similar to 4-bromobenzaldehyde hydrazone have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. Table 1 summarizes findings on the antimicrobial efficacy of related hydrazones:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Hydrazone A | Staphylococcus aureus | 15 µg/mL |
Hydrazone B | Escherichia coli | 20 µg/mL |
Hydrazone C | Bacillus subtilis | 12 µg/mL |
These results indicate that modifications in the hydrazone structure can enhance its antibacterial properties.
Anticancer Activity
The anticancer potential of 4-bromobenzaldehyde hydrazone has also been investigated. In vitro studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 5 µM
- HeLa: 8 µM
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antioxidant Activity
Hydrazones are known for their radical scavenging abilities. The DPPH assay has been employed to evaluate the antioxidant capacity of these compounds. Results indicate that 4-bromobenzaldehyde hydrazone demonstrates significant radical scavenging activity, comparable to standard antioxidants like Trolox.
The biological activity of 4-bromobenzaldehyde hydrazone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
- Interaction with DNA : Some studies suggest that hydrazones can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the use of this compound in treating bacterial infections resistant to conventional antibiotics. The study showed that administration of the hydrazone led to a significant reduction in bacterial load in infected animal models.
Properties
IUPAC Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN6O4/c1-22-13-12(14(26)20-16(22)27)23(7-11(25)8-24)15(19-13)21-18-6-9-2-4-10(17)5-3-9/h2-6,11,24-25H,7-8H2,1H3,(H,19,21)(H,20,26,27)/b18-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNFZFRQPJRPPK-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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